molecular formula C8H10ClNO3S B13154904 N-(4-Chloro-3-methoxyphenyl)methanesulfonamide

N-(4-Chloro-3-methoxyphenyl)methanesulfonamide

Cat. No.: B13154904
M. Wt: 235.69 g/mol
InChI Key: HHFRGVJYWSAOEX-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-methoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a 4-chloro-3-methoxyphenyl ring. The chloro and methoxy substituents on the aromatic ring influence its electronic properties, solubility, and binding interactions with biological targets.

Properties

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

IUPAC Name

N-(4-chloro-3-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H10ClNO3S/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12/h3-5,10H,1-2H3

InChI Key

HHFRGVJYWSAOEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-chloro-3-methoxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pH control is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

N-(4-Chloro-3-methoxyphenyl)methanesulfonamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name Structural Features Molecular Weight (g/mol) Key Biological Activity/Application References
N-(4-Chloro-3-methoxyphenyl)methanesulfonamide 4-Cl, 3-OCH₃ phenyl; methanesulfonamide ~235.68 (calculated) Presumed antitumor potential (based on structural analogs)
m-AMSA (N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide) Acridinylamino group at position 4; 3-OCH₃ phenyl; methanesulfonamide ~393.88 Antitumor activity (Phase I trials), induces leukopenia
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-NO₂ phenyl; acetamide and methylsulfonyl groups 292.72 Intermediate for heterocyclic synthesis (e.g., thiadiazoles)
N-(3-Chloro-4-methylphenyl)methanesulfonamide 3-Cl, 4-CH₃ phenyl; methanesulfonamide 219.69 Not specified; structural analog with altered substituent positions
N-{3-methoxy-4-[(4-methoxyacridin-9-yl)amino]phenyl}methanesulfonamide HCl 4-methoxyacridin-9-ylamino group; 3-OCH₃ phenyl; methanesulfonamide hydrochloride 459.95 Potential DNA intercalation (acridine moiety)

Key Comparative Analysis

Substituent Effects on Bioactivity The acridinylamino group in m-AMSA () enhances DNA intercalation and topoisomerase II inhibition, contributing to its antitumor activity. In contrast, the nitro group in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () increases electrophilicity, making it a reactive intermediate for synthesizing heterocycles like thiadiazoles .

Synthesis Routes The target compound’s synthesis likely involves sulfonylation of 4-chloro-3-methoxyaniline, analogous to the method described for N-(4-Chloro-2-nitrophenyl)methanesulfonamide in (reflux with acetic anhydride) . m-AMSA’s synthesis incorporates an acridine moiety, requiring multi-step coupling reactions to attach the 9-acridinylamino group .

Pharmacological Potential m-AMSA () and the acridine derivative in exhibit antitumor activity, with m-AMSA advancing to Phase I trials. Both compounds likely interact with DNA or enzymes like topoisomerases . The absence of an acridine or nitro group in the target compound may limit its direct DNA interaction but could enhance selectivity for other targets (e.g., kinases or receptors).

Physicochemical Properties Solubility: The hydrochloride salt in improves water solubility, critical for intravenous administration. The target compound’s chloro and methoxy groups may reduce solubility compared to methyl-substituted analogs () . Thermal stability: The acridine derivative in has a high melting point (590.6°C), likely due to extended aromaticity, whereas the target compound’s stability would depend on its simpler phenyl ring .

Biological Activity

N-(4-Chloro-3-methoxyphenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known to mimic natural substrates and interact with various biological targets. The structural formula can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}ClN1_{1}O3_{3}S
  • Molecular Weight : 287 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound ranged from 2 to 64 μg/mL, indicating moderate to high potency against these pathogens .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways, potentially leading to reduced inflammation in various biological systems.

The mechanism of action for this compound primarily involves its interaction with enzymes or receptors. The sulfonamide moiety allows the compound to bind effectively to the active sites of target enzymes, inhibiting their activity and disrupting essential biochemical pathways. This inhibition can lead to both antimicrobial and anti-inflammatory effects by preventing the proliferation of pathogens and reducing inflammatory responses .

Case Study: Antitumor Activity

In addition to its antimicrobial and anti-inflammatory properties, there is emerging evidence suggesting that this compound may possess antitumor activity. A study utilizing xenograft models demonstrated that compounds with similar structures could significantly reduce tumor growth in mice treated with radiation therapy. The proposed mechanism involved increased endoplasmic reticulum stress leading to apoptosis during treatment .

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC values 2–64 μg/mL against S. aureus
Anti-inflammatoryInhibition of inflammatory enzymes
AntitumorReduction in tumor growth in xenografts

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